2-Thiobarbituric acid

Catalog No.
S545201
CAS No.
504-17-6
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiobarbituric acid

CAS Number

504-17-6

Product Name

2-Thiobarbituric acid

IUPAC Name

2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)

InChI Key

RVBUGGBMJDPOST-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=S)NC1=O

Solubility

Soluble in DMSO

Synonyms

2-mercaptobarbituric acid, 2-thiobarbituric acid, thiobarbiturate, thiobarbituric acid, thiobarbituric acid, monosodium salt

Canonical SMILES

C1C(=O)NC(=S)NC1=O

Isomeric SMILES

C1C(=O)NC(=NC1=O)S

Description

The exact mass of the compound 2-Thiobarbituric acid is 143.9993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4733. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Thiobarbiturates - Supplementary Records. It belongs to the ontological category of barbiturates in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Measuring Lipid Oxidation (TBARS Assay)

The primary application of TBA in scientific research is the TBARS (Thiobarbituric Acid Reactive Substances) assay. This assay allows researchers to indirectly measure the extent of lipid oxidation in a sample. When TBA reacts with a specific breakdown product of lipid oxidation, malondialdehyde (MDA), a pink-colored chromophore (light-absorbing molecule) forms [1]. The concentration of this chromophore can then be measured using a spectrophotometer, and its amount is proportional to the level of lipid oxidation that has occurred in the sample [1, 2].

Factual Sources:

  • [1] The 2-Thiobarbituric Acid Reaction, An Objective Measure of the Oxidative Deterioration Occurring in Fats and Oils J-Stage
  • [2] A Review of the Methodology of the 2-Thiobarbituric Acid Test ResearchGate:

Important Caveats

It's important to note that the TBA assay is not entirely specific to MDA. While MDA is a major product of lipid oxidation, the TBA reaction can also interact with other breakdown products, potentially leading to an overestimation of actual MDA levels [2]. Additionally, factors like sample preparation methods can influence the results of the TBA assay [3].

Factual Sources:

  • [2] A Review of the Methodology of the 2-Thiobarbituric Acid Test ResearchGate:
  • [3] Fluorometric analysis of 2-thiobarbituric acid reactive substances in turkey PubMed: )

2-Thiobarbituric acid is an organic compound classified as a barbiturate, structurally resembling barbituric acid but with sulfur replacing the oxygen at the C-2 position. Its chemical formula is C4H4N2O2SC_4H_4N_2O_2S and it is recognized for its role as a reagent in various biochemical assays, particularly in the measurement of malondialdehyde, which is a marker of lipid peroxidation. The compound has garnered significant attention due to its applications in food science, biochemistry, and medicine .

TBA's primary mechanism of action in scientific research lies in its ability to react with specific functional groups, particularly aldehydes like MDA. During the TBARS assay, TBA condenses with MDA to form a colored product, allowing for the indirect detection and quantification of MDA levels. This helps assess the extent of lipid peroxidation, a marker of oxidative stress in cells and tissues [].

  • Skin and eye irritant: TBA can irritate skin and eyes upon contact. Appropriate personal protective equipment (PPE) like gloves and safety glasses are essential when handling it [].
  • Respiratory irritant: Inhalation of TBA dust can irritate the respiratory tract. It's advisable to work in a well-ventilated area and avoid dust generation [].

The primary reaction involving 2-thiobarbituric acid is its interaction with malondialdehyde, leading to the formation of a colored complex that can be quantitatively measured. This reaction is fundamental to the Thiobarbituric Acid Reactive Substances (TBARS) assay, which evaluates oxidative stress in biological samples. Additionally, 2-thiobarbituric acid can react with various aldehydes and ketones formed during lipid oxidation processes, contributing to the development of off-flavors in oxidized fats .

Key Reactions

  • Reaction with Malondialdehyde: Forms a pink chromogen that can be detected spectrophotometrically.
  • Reactions with Other Aldehydes: Such as alkanals and 2-alkenals, leading to additional colored adducts.

2-Thiobarbituric acid exhibits notable biological activity, primarily as an indicator of oxidative stress. It has been used extensively in studies assessing lipid peroxidation in various biological systems. The compound's ability to react with malondialdehyde makes it valuable for evaluating cellular damage due to oxidative stress, which is implicated in numerous diseases including cancer and cardiovascular disorders . Furthermore, there are indications that it may possess antioxidant properties, although this area requires further investigation.

The synthesis of 2-thiobarbituric acid typically involves the reaction of barbituric acid with sulfur-containing reagents. Common methods include:

  • Direct Substitution: Reacting barbituric acid with a sulfur source (e.g., thiourea) under acidic conditions.
  • Cyclization Reactions: Involving thioketones or thioacids that can yield 2-thiobarbituric acid through cyclization processes.

These methods allow for the production of 2-thiobarbituric acid in a laboratory setting for research and industrial applications .

2-Thiobarbituric acid has diverse applications across several fields:

  • Biochemistry: Widely used in TBARS assays to measure lipid peroxidation.
  • Food Science: Employed to assess the oxidative stability of fats and oils, contributing to quality control.
  • Pharmaceuticals: Investigated for potential roles in drug formulations and as a marker in disease diagnostics.
  • Photography: Utilized in Kodak's Fogging Developer FD-70 for developing black and white photographic films .

Research has demonstrated that 2-thiobarbituric acid interacts with various biomolecules. Notably:

  • Lipid Hydroperoxides: It reacts with lipid hydroperoxides, providing insights into lipid oxidation mechanisms.
  • Proteins and Amino Acids: The compound can form adducts with amino acids and proteins under oxidative conditions, indicating potential modifications that may affect protein function .

These interactions underscore its utility as a biomarker for oxidative damage.

Several compounds share structural or functional similarities with 2-thiobarbituric acid:

Compound NameStructure SimilarityUnique Features
Barbituric AcidSimilar core structureLacks sulfur at C-2
MalondialdehydeReactive aldehydeDirectly participates in TBARS assay
Thiobarbituric AcidContains sulfurUsed specifically for lipid peroxidation
5-(Hydroxymethyl)-2-thiobarbituric AcidHydroxymethyl substitution at C-5Potentially different reactivity profile

Uniqueness of 2-Thiobarbituric Acid

The presence of sulfur at the C-2 position distinguishes 2-thiobarbituric acid from other similar compounds like barbituric acid, enhancing its reactivity towards aldehydes and making it particularly effective in assays measuring oxidative stress. Its specific application in lipid peroxidation assays further highlights its unique role in biochemical research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white powder; [Alfa Aesar MSDS]

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.99934855 g/mol

Monoisotopic Mass

143.99934855 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M1YZW5SS7C

Related CAS

31645-12-2 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 17 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 16 of 17 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.00e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

504-17-6
31645-12-2

Wikipedia

Thiobarbituric_acid

General Manufacturing Information

4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-: ACTIVE

Dates

Modify: 2023-08-15
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